molecular formula C13H22N4O2S B3158201 Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate CAS No. 856418-80-9

Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate

Cat. No. B3158201
CAS RN: 856418-80-9
M. Wt: 298.41 g/mol
InChI Key: IIGGWVSIWMLZRW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 856418-80-9 . It has a molecular weight of 298.41 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-((2-aminothiazol-4-yl)methyl)piperazine-1-carboxylate . The InChI code is 1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)8-10-9-20-11(14)15-10/h9H,4-8H2,1-3H3,(H2,14,15) . This information can be used to understand the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.41 . It is a solid at room temperature . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Synthetic Routes and Industrial Applications

Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate is a versatile intermediate in the synthesis of complex molecules, such as vandetanib. The compound is used in various synthetic routes to achieve high yields and commercial value in pharmaceutical manufacturing. Its applications extend to the production of drugs for treating conditions like cancer, showcasing its importance in industrial-scale synthesis due to favorable yields and significant commercial potential (Mi, 2015).

In Medicinal Chemistry

This compound serves as a critical building block in medicinal chemistry, facilitating the synthesis of heterocyclic compounds that are pivotal in drug discovery. Its role in creating quinazoline derivatives, known for their anticancer properties, highlights its contribution to developing new medicinal agents. These derivatives have shown promise in addressing solubility challenges, a significant hurdle in drug formulation, suggesting the compound's utility in enhancing bioavailability and combating antibiotic resistance (Tiwary et al., 2016).

In Biological Studies

The compound's derivatives, including arylpiperazine, have found applications in studying various biological effects, especially in understanding the metabolism and disposition of clinically relevant drugs. These studies shed light on the metabolic pathways and potential therapeutic applications of arylpiperazine derivatives, further emphasizing the compound's role in advancing pharmacological research (Caccia, 2007).

In Environmental and Toxicological Research

The compound and its derivatives have also been studied in the context of environmental science and toxicology. Research on synthetic phenolic antioxidants, which include tert-butyl derivatives, focuses on their occurrence, human exposure, and potential toxicity. Such studies are crucial for understanding the environmental impact and health risks associated with these compounds, guiding future research directions for developing safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)8-10-9-20-11(14)15-10/h9H,4-8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGGWVSIWMLZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of Boc-piperazine (4.67 g), 2-amino-4-chloromethylthiazole hydrochloride (WO 0190090; 5.1 g) and potassium carbonate (8.4 g) in DMF (100 ml) was mixed at 65° C. for 12 hours. The precipitated insolubles were filtered off, and then the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column to obtain the title compound as a brown solid (5.6 g, 74%).
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
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Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
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Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate

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